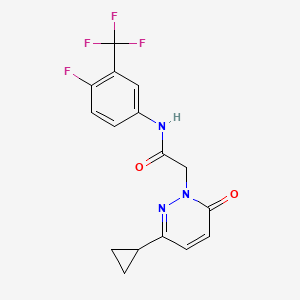

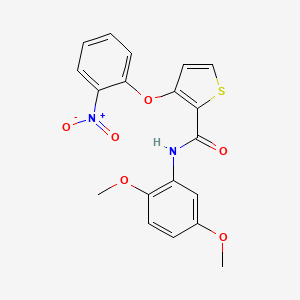

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized from various substrates through heterocyclization . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .

Chemical Reactions Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structures. For example, Ethyl 2-thiopheneacetate has a boiling point of 119-121 °C/23 mmHg and a density of 1.134 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate and its derivatives have been synthesized and studied for their potential anticancer properties. For instance, the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have shown activity in various biological systems, with the S-isomer being more potent than the R-isomer. These compounds have been evaluated for their antimitotic effects, binding with cellular tubulin, and inducing cell cycle arrest at mitosis in experimental models, showcasing their potential as antineoplastic agents (Temple & Rener, 1992).

Molecular Structure and Interactions

The molecular structure and interactions of related compounds, such as N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, have been investigated to understand their chemical behavior and potential biological applications. These studies reveal intricate intramolecular hydrogen bonding patterns and crystal structures, which can inform the design of new therapeutic agents (Dolzhenko et al., 2010).

Antifilarial and Antineoplastic Agents

Further research into ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has demonstrated significant growth inhibition in cell lines, pointing to their use as antifilarial and antineoplastic agents. These compounds interfere with mitotic spindle function, leading to an accumulation of cells in mitosis and indicating a potential mechanism of action against cancer and parasitic infections (Ram et al., 1992).

Carcinogenicity Studies

The compound and its related substances, such as ethyl carbamate (urethane), have been evaluated for their carcinogenic potential. These assessments are crucial for understanding the safety profile of chemicals and their implications for human health, informing regulatory decisions and public health policies (Baan et al., 2007).

Mecanismo De Acción

Target of Action

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is a thiophene-based compound . Thiophene derivatives have been recognized as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-15(18)16-10-12-8-9-13(20-12)14(17)11-6-4-3-5-7-11/h3-9,14,17H,2,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQNERCKVDTCLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2428215.png)

![Ethyl 2-[(2-chloropyrimidin-4-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B2428218.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2428219.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2428222.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime](/img/structure/B2428224.png)

![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)